1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is an organic compound with the molecular formula C9H7F3O2. This compound is characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a difluoroethanone moiety. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the use of fluorinated precursors and specific reaction conditions. One common method involves the reaction of 3,4-difluoro-2-methoxyphenylboronic acid with a suitable difluoroethanone derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoro and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: The compound’s potential as a drug candidate is explored in various therapeutic areas, including anti-inflammatory and anticancer research.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoro and methoxy groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid: This compound shares the difluoro and methoxy substituents but has an acetic acid moiety instead of a difluoroethanone group.
2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane: This compound contains a dioxolane ring in place of the ethanone group.
Uniqueness
1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both difluoro and methoxy groups on the phenyl ring, combined with a difluoroethanone moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H6F4O2 |
---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
1-(3,4-difluoro-2-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O2/c1-15-8-4(7(14)9(12)13)2-3-5(10)6(8)11/h2-3,9H,1H3 |
InChI Key |
YRDRSKVSJNTILT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.